molecular formula C14H10F2OS B186633 3,5-Difluoro-4'-(methylthio)benzophenone CAS No. 197439-19-3

3,5-Difluoro-4'-(methylthio)benzophenone

Cat. No. B186633
M. Wt: 264.29 g/mol
InChI Key: NUMQLSUVMOQSQB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4’-(methylthio)benzophenone is a synthetic organic compound that belongs to the class of benzophenones. It has a molecular formula of C14H10F2OS and a molecular weight of 264.29 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4’-(methylthio)benzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 5 positions and a methylthio group at the 4’ position .

Scientific Research Applications

Novel Friedel–Crafts Acylation Catalyst

Benzophenone derivatives have been synthesized through Friedel–Crafts acylation catalyzed by trifluoromethanesulfonic acid, showcasing a method to produce various benzophenone derivatives with high yields. This process could be relevant for synthesizing compounds like 3,5-Difluoro-4'-(methylthio)benzophenone for material science applications or organic synthesis (Hwang, Prakash, & Olah, 2000).

Advanced Material Synthesis

Fluorinated polyimides, synthesized from aromatic diamines including benzophenone derivatives, exhibit excellent thermal stability, mechanical properties, and solubility. These materials are promising for use in high-performance applications, such as aerospace and electronics (Yang et al., 2010). The research implies that 3,5-Difluoro-4'-(methylthio)benzophenone could be used in the synthesis of polymers with enhanced properties.

Environmental Impact Assessment

Studies on the transformation and toxicity of benzophenone derivatives during water treatment processes reveal the formation of toxic by-products. This research is crucial for understanding the environmental fate of benzophenone-based UV filters, including potential derivatives like 3,5-Difluoro-4'-(methylthio)benzophenone, and their impact on water safety (Liu et al., 2016).

Electrochemical Fluorination Techniques

Electrochemical studies on acetophenone and benzophenone derivatives, including difluorination reactions, highlight methods for introducing fluorine atoms into organic molecules. Such reactions could be applicable for the synthesis or modification of 3,5-Difluoro-4'-(methylthio)benzophenone, offering routes to materials with unique electronic properties (Shainyan et al., 2003).

Future Directions

The future directions of 3,5-Difluoro-4’-(methylthio)benzophenone are not clear from the available information. It is used primarily for research purposes .

properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMQLSUVMOQSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374272
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4'-(methylthio)benzophenone

CAS RN

197439-19-3
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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